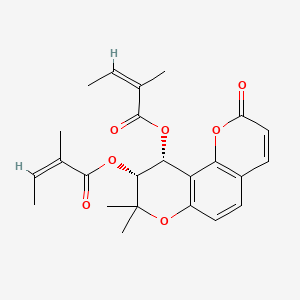

(-)-Praeruptorin B

Descripción

Propiedades

IUPAC Name |

[(9R,10R)-8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8-/t20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXEIQXBRCPS-IOWUNYDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(-)-Praeruptorin B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

Abstract

(-)-Praeruptorin B, a naturally occurring angular-type pyranocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, and natural sources of this compound. It details the experimental protocols for its isolation and structural elucidation and explores its mechanisms of action through key signaling pathways. Quantitative data on its biological activities are presented for comparative analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Structural Elucidation

The structural elucidation of this compound was primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][5]

Experimental Protocol: Structural Elucidation

1.1.1. Sample Preparation: Purified this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl3), for NMR analysis.

1.1.2. NMR Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their chemical environments.

-

¹³C NMR: Determines the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

1.1.3. Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula as C₂₄H₂₆O₇.[6]

Natural Sources

The primary natural source of this compound is the root of Peucedanum praeruptorum Dunn (Apiaceae).[1][5] However, it has also been isolated from other plant species, including:

-

Saposhnikovia divaricata[7]

-

Angelica cincta

-

Peucedanum japonicum Thunb.[7]

-

P. formosanum Hay[7]

-

Angelica anomala Avé-Lall[8]

The concentration of this compound can vary depending on the plant part and its developmental stage. Studies have shown that the coumarin (B35378) content is highest in the roots of Peucedanum praeruptorum before bolting and decreases after flowering.[9]

Experimental Protocols: Isolation and Purification

Several methods have been developed for the isolation and purification of this compound from its natural sources. A common approach involves solvent extraction followed by chromatographic techniques.

Protocol 1: Solvent Extraction and Column Chromatography

-

Extraction: Dried and pulverized roots of Peucedanum praeruptorum are extracted with a solvent of moderate polarity, such as methanol (B129727) or ethyl acetate (B1210297).[1][10]

-

Fractionation: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., ethyl acetate and water) to separate compounds based on their solubility.[10]

-

Column Chromatography: The fraction enriched with this compound (typically the ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel. A mobile phase of toluene/ethyl acetate is commonly used for elution.[1] Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

A preparative HSCCC method has been successfully employed for the one-step separation and purification of coumarins, including (+)-praeruptorin B, from Peucedanum praeruptorum.[5]

-

Two-Phase Solvent System: A system of light petroleum-ethyl acetate-methanol-water is used. The upper phase serves as the stationary phase.[5]

-

Gradient Elution: The mobile phase, which is the lower phase of the solvent system, is changed in a gradient manner to effectively separate the different coumarins.[5]

-

Isolation and Purity: This method has been shown to yield (+)-praeruptorin B with high purity (99.4%).[5]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Inhibition of the PI3K/AKT/NF-κB Pathway

This compound has demonstrated anti-invasive effects in cancer cells by targeting the PI3K/AKT signaling pathway. It inhibits the phosphorylation of AKT, which in turn suppresses the nuclear translocation of the NF-κB complex.[1] This leads to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[1]

Calcium Channel Blockade

Praeruptorins, including this compound, have been identified as calcium channel blockers.[7][11] They inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle.[11] This action leads to vasodilation, a reduction in cardiac contractility, and a slowing of the heart rate, contributing to its potential cardiovascular protective effects.[11][12]

Modulation of the Constitutive Androstane (B1237026) Receptor (CAR) Pathway

Praeruptorins have been shown to interact with the constitutive androstane receptor (CAR), a nuclear receptor primarily expressed in the liver that regulates the metabolism of xenobiotics and endobiotics.[13] Activation of CAR leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific response elements on DNA, inducing the transcription of genes encoding drug-metabolizing enzymes and transporters.[13]

Quantitative Data

The biological activities of this compound have been quantified in various assays. The following tables summarize some of the key findings.

Table 1: Cytotoxicity and Antimicrobial Activity of Praeruptorins

| Compound/Extract | Assay | Organism/Cell Line | Result | Reference |

| This compound | Cytotoxicity | Artemia salina | LC₅₀: 34.5 µg/ml | [1] |

| Praeruptorin A | Cytotoxicity | Artemia salina | LC₅₀: 121.2 µg/ml | [1] |

| Ethyl Acetate Extract | Cytotoxicity | Artemia salina | LC₅₀: 40.2 µg/ml | [1] |

| Praeruptorin A | Antimicrobial | Streptococcus agalactiae | MIC: 100 µg/ml | [1] |

| Ethyl Acetate Extract | Antimicrobial | Streptococcus agalactiae | MIC: 250 µg/ml | [1] |

Table 2: Anti-inflammatory Activity of Praeruptorins

| Compound | Assay | Cell Line | IC₅₀ | Reference |

| Praeruptorin B | NO Production Inhibition | IL-1β-treated rat hepatocytes | 4.3 µM | [10] |

| Praeruptorin A | NO Production Inhibition | IL-1β-treated rat hepatocytes | 20.6 µM | [10] |

| Praeruptorin E | NO Production Inhibition | IL-1β-treated rat hepatocytes | 16.4 µM | [10] |

Table 3: Isolation Yield and Purity of (+)-Praeruptorin B

| Method | Starting Material | Yield | Purity | Reference |

| HSCCC | Crude extract of P. praeruptorum | 31.9 mg | 99.4% | [5] |

Conclusion

This compound is a promising natural product with a range of biological activities, including anticancer, cardiovascular protective, and anti-inflammatory effects. Its mechanisms of action involve the modulation of key cellular signaling pathways. The detailed protocols for its isolation and purification, along with the growing body of evidence for its pharmacological properties, make this compound a compelling candidate for further research and development in the pharmaceutical industry. This technical guide provides a solid foundation for scientists and researchers to build upon in their exploration of this potent bioactive molecule.

Experimental Workflow Diagram

References

- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 3. [The isolation and identification of qianhucoumarin B and qianhucoumarin C from Peucedanum praeruptorum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities and pharmacokinetics of praeruptorins from Peucedanum species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Anomalin: A Natural Bioactive Pyranocoumarin from the Past to the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. mdpi.com [mdpi.com]

- 11. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 13. Constitutive androstane receptor, liver pathophysiology and chemical contaminants: current evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Praeruptorin B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Praeruptorin B is a naturally occurring angular-type pyranocoumarin (B1669404) predominantly isolated from the roots of Peucedanum praeruptorum Dunn. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and significant biological activities. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Chemical Structure and Properties

This compound, also known as (-)-Anomalin, is a complex coumarin (B35378) derivative. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(9R)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9,10-diyl] bis[(2Z)-2-methylbut-2-enoate] | |

| Synonyms | (-)-Anomalin | |

| CAS Number | 4970-26-7 | |

| Molecular Formula | C₂₄H₂₆O₇ | |

| Molecular Weight | 426.46 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 150.5-152 °C | |

| Specific Rotation ([α]D) | +25.9° (in CHCl₃) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, and Ethanol (B145695). Insoluble in water. | |

| Purity | Typically ≥95% - 99% (Commercially available) |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | ~1735-1750 |

| C=O (Coumarin Lactone) | ~1720-1740 |

| C=C (Aromatic) | ~1450-1600 |

| C-O (Ester and Ether) | ~1000-1300 |

| C-H (Aliphatic and Vinylic) | ~2850-3100 |

1.1.3. Mass Spectrometry (MS)

Mass spectrometry is utilized for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Isolation and Synthesis

Isolation from Natural Sources

This compound is primarily isolated from the roots of Peucedanum praeruptorum Dunn. The general procedure involves solvent extraction and subsequent chromatographic purification.

Experimental Protocol: Isolation of this compound

-

Extraction: The dried and powdered roots of Peucedanum praeruptorum are extracted with a solvent such as 95% ethanol or ethyl acetate.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarities, for instance, an ethyl acetate-water partition, to enrich the coumarin content in the organic phase.

-

Chromatographic Purification: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. A common eluent system is a gradient of toluene/ethyl acetate. High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative isolation and purification of Praeruptorin B, using a two-phase solvent system such as light petroleum-ethyl acetate-methanol-water.

-

Identification: The purified fractions containing this compound are identified by analytical techniques such as HPLC, MS, and NMR.

Caption: General workflow for the isolation of this compound.

Total Synthesis

Currently, a detailed, publicly available, step-by-step protocol for the total synthesis of this compound is not well-documented in the scientific literature. The complexity of its structure, featuring multiple stereocenters, presents a significant challenge for synthetic organic chemists.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of promising pharmacological activities, with anti-inflammatory and anti-tumor effects being the most extensively studied.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.

Table 3: Anti-inflammatory Activity of this compound

| Assay | Cell Line/System | IC₅₀ Value | Reference(s) |

| Nitric Oxide (NO) Inhibition | IL-1β-stimulated rat hepatocytes | 16.2 µM |

Experimental Protocol: Nitric Oxide Inhibition Assay

-

Cell Culture: Rat hepatocytes are cultured in a suitable medium and stimulated with interleukin-1β (IL-1β) to induce nitric oxide production.

-

Treatment: The cells are treated with various concentrations of this compound.

-

Nitrite (B80452) Measurement: After a specified incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture medium is quantified using the Griess reagent. The Griess reagent typically consists of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution.

-

Data Analysis: The absorbance is measured spectrophotometrically, and the IC₅₀ value is calculated by plotting the percentage of NO inhibition against the concentration of this compound.

Anti-tumor Activity

This compound has shown significant cytotoxic and anti-metastatic effects in various cancer cell lines.

Table 4: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |

| HeLa | Cervical Cancer | Non-toxic up to 20 µM | |

| SiHa | Cervical Cancer | Non-toxic up to 20 µM | |

| 786-O | Renal Cell Carcinoma | Non-toxic up to 30 µM | |

| ACHN | Renal Cell Carcinoma | Non-toxic up to 30 µM | |

| Artemia salina | Brine Shrimp Lethality Assay | 34.5 µg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., HeLa, SiHa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60 µM) for a specified duration (e.g., 24 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.

Modulation of Signaling Pathways

The anti-tumor effects of this compound are attributed to its ability to modulate key intracellular signaling pathways involved in cell proliferation, migration, and invasion.

3.3.1. Inhibition of the AKT/NF-κB Pathway

This compound has been shown to inhibit the phosphorylation of AKT, a crucial kinase in the PI3K/AKT signaling pathway. This inhibition, in turn, suppresses the nuclear translocation of the transcription factor NF-κB. The downregulation of the AKT/NF-κB axis leads to the decreased expression of matrix metalloproteinases MMP-2 and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix and are essential for cancer cell invasion and metastasis.

Caption: this compound inhibits the AKT/NF-κB signaling pathway.

3.3.2. Regulation of the MAPK Pathway

While this compound does not appear to affect the MAPK pathway in certain cervical cancer cells, further research is needed to fully elucidate its role in modulating MAPK signaling in other cancer types.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited in the available literature. However, studies on related pyranocoumarins, such as Praeruptorin D, suggest a two-compartment model with a fast distribution phase and a relatively slow elimination phase in rats. Further investigation is required to determine the specific pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability, etc.) of this compound.

Conclusion

This compound is a promising natural product with significant anti-inflammatory and anti-tumor activities. Its mechanism of action, particularly the inhibition of the AKT/NF-κB signaling pathway, makes it an attractive candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive summary of the current knowledge on this compound, highlighting the need for further research to fully uncover its therapeutic potential, including detailed spectroscopic characterization, total synthesis, and in-depth pharmacokinetic and pharmacodynamic studies.

In Vitro Mechanism of Action of (-)-Praeruptorin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B is a naturally occurring seselin-type coumarin (B35378) isolated from the roots of Peucedanum praeruptorum Dunn. Emerging in vitro research has highlighted its potential as a multi-target agent with significant anti-inflammatory, anti-cancer, and bone-protective properties. This technical guide provides a comprehensive overview of the core in vitro mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

In vitro studies have elucidated several key molecular pathways through which this compound exerts its biological effects. These primarily revolve around the modulation of critical signaling cascades involved in inflammation, cell proliferation, invasion, and differentiation.

Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory activity in various in vitro models. A primary mechanism is the inhibition of nitric oxide (NO) production. In interleukin-1β (IL-1β)-stimulated rat hepatocytes, this compound was identified as a potent inhibitor of NO production through the downregulation of inducible nitric oxide synthase (iNOS) expression. It also suppressed the mRNA expression of pro-inflammatory cytokines such as TNF-α and IL-6[1].

Anti-Cancer Activity: Inhibition of Invasion and Migration

This compound has been shown to inhibit the metastatic potential of various cancer cell lines by targeting key signaling pathways that regulate cell motility and invasion.

-

Inhibition of the AKT/NF-κB Signaling Pathway: In human cervical cancer cells (HeLa and SiHa), this compound was found to suppress 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cell invasion.[2][3] This effect is mediated through the inhibition of AKT phosphorylation, which in turn prevents the nuclear translocation of NF-κB (p65/p50 subunits).[2] The suppression of the NF-κB pathway leads to the downregulation of matrix metalloproteinase-2 (MMP-2) and MMP-9 expression, enzymes crucial for the degradation of the extracellular matrix during cancer cell invasion.[2][3]

-

Inhibition of the EGFR-MEK-ERK Signaling Pathway: In human renal cell carcinoma (RCC) cells (786-O and ACHN), this compound was observed to mitigate cell migration and invasion.[4][5] The underlying mechanism involves the downregulation of the epidermal growth factor receptor (EGFR)-mitogen-activated protein kinase kinase (MEK)-extracellular signal-regulated kinase (ERK) signaling cascade.[4][5] This inhibition leads to a subsequent reduction in the expression of cathepsin C (CTSC) and cathepsin V (CTSV), proteases implicated in tumor progression and metastasis.[4][5]

Inhibition of Osteoclastogenesis

This compound has been identified as a suppressor of osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. In studies using bone marrow-derived macrophages (BMMs), this compound dose-dependently inhibited Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced osteoclast formation without exhibiting cytotoxicity.[6] The mechanism involves the suppression of the NF-κB signaling pathway by inhibiting the nuclear import of the p65 subunit.[6] Furthermore, this compound enhances the expression of Glutathione S-transferase Pi 1 (GSTP1), which promotes the S-glutathionylation of IKKβ, thereby inhibiting the nuclear translocation of p65.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Anti-Cancer Effects of this compound

| Cell Line | Assay | Treatment | Concentration | Effect | Reference |

| HeLa, SiHa | Cell Migration & Invasion | TPA-induced | 10 µM, 20 µM | Significant dose-dependent decrease in migration and invasion | [2] |

| 786-O, ACHN | Cell Migration & Invasion | - | 20 µM, 30 µM | Dose-dependent reduction in migration and invasion ability | [4] |

| HeLa | MMP-2/-9 Expression | TPA-induced | 10 µM, 20 µM | Inhibition of MMP-2/-9 protein and mRNA expression | [2] |

| 786-O, ACHN | CTSC & CTSV Expression | - | 10 µM, 20 µM, 30 µM | Downregulation of CTSC and CTSV mRNA and protein expression | [4] |

Table 2: Anti-Inflammatory and Anti-Osteoclastogenic Effects of this compound

| Cell Type | Assay | Stimulus | Concentration | Effect | Reference |

| Rat Hepatocytes | NO Production | IL-1β | IC50 value lower than Praeruptorin A | Potent inhibition of NO production | [1] |

| Rat Hepatocytes | iNOS, TNF-α, IL-6 mRNA | IL-1β | Not specified | Suppression of mRNA expression | [1] |

| BMMs | Osteoclastogenesis | RANKL | Dose-dependent | Suppression of osteoclast formation | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol:

-

Seed cells (e.g., HeLa, 786-O, ACHN) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and an appropriate vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

-

Western Blot Analysis for Signaling Proteins (e.g., NF-κB, AKT, ERK)

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Culture and treat cells with this compound and/or an appropriate stimulus (e.g., TPA, EGF).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-p65, p65, Lamin B, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or Lamin B).

-

Cell Migration and Invasion Assay (Boyden Chamber Assay)

-

Principle: The Boyden chamber assay is used to measure cell migration and invasion. It consists of a chamber with two compartments separated by a porous membrane. Cells are seeded in the upper compartment, and a chemoattractant is placed in the lower compartment. Migratory cells move through the pores to the lower side of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to migrate through.

-

Protocol:

-

For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, use uncoated inserts.

-

Seed cells (e.g., 1 x 10⁵ cells) in serum-free medium in the upper chamber of the insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS or TPA) to the lower chamber.

-

Treat the cells in the upper chamber with various concentrations of this compound.

-

Incubate for a specified time (e.g., 24 hours) at 37°C.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Luciferase Reporter Assay for Promoter Activity (e.g., MMP-2/-9)

-

Principle: A luciferase reporter assay is a common method to study gene expression at the transcriptional level. A reporter gene (luciferase) is cloned with a promoter of interest (e.g., MMP-2 or MMP-9 promoter). The construct is then transfected into cells. The activity of the promoter is determined by measuring the light output from the luciferase enzyme.

-

Protocol:

-

Co-transfect cells with a luciferase reporter plasmid containing the promoter of interest (e.g., pGL3-MMP-2 or pGL3-MMP-9) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) for normalization.

-

After transfection, treat the cells with TPA and/or this compound for the desired time.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Osteoclastogenesis Assay and TRAP Staining

-

Principle: Osteoclastogenesis can be induced in vitro from bone marrow-derived macrophages (BMMs) by treatment with M-CSF and RANKL. The formation of mature osteoclasts, which are large, multinucleated cells, is assessed by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme of osteoclasts.

-

Protocol:

-

Isolate bone marrow cells from the long bones of mice and culture them in the presence of M-CSF (e.g., 30 ng/mL) to generate BMMs.

-

Seed BMMs in a multi-well plate and treat with M-CSF and RANKL (e.g., 50 ng/mL) in the presence or absence of various concentrations of this compound.

-

Culture the cells for several days (e.g., 4-5 days), replacing the medium every 2 days.

-

Fix the cells with 4% paraformaldehyde.

-

Stain for TRAP activity using a commercial TRAP staining kit according to the manufacturer's instructions. TRAP-positive cells will appear red/purple.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells (osteoclasts) per well.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro characterization.

Caption: this compound inhibits cancer cell invasion and migration.

Caption: this compound inhibits osteoclastogenesis.

Caption: General experimental workflow for in vitro studies.

Conclusion

The in vitro evidence strongly suggests that this compound is a promising natural compound with multiple therapeutic potentials. Its ability to modulate key signaling pathways such as NF-κB, AKT, and ERK underscores its pleiotropic effects on inflammation, cancer progression, and bone metabolism. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating its direct molecular targets and further validating its efficacy in more complex in vitro models and in vivo systems.

References

A Technical Guide to the Biological Activities of Pyranocoumarins from Peucedanum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of pyranocoumarins isolated from various species of the genus Peucedanum. The genus Peucedanum, widely distributed across Asia and Europe, is a rich source of these angular-type pyranocoumarins, which have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for drug discovery and development.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and application.

Core Biological Activities and Quantitative Data

Pyranocoumarins from Peucedanum, particularly from species like P. praeruptorum, P. japonicum, and P. decursivum, have been extensively studied for their anti-inflammatory, anticancer, neuroprotective, and enzyme inhibitory activities.[1][3][4] The primary bioactive constituents responsible for these effects are often praeruptorins, such as praeruptorin A, B, C, D, and E.[1][3][5]

Anti-inflammatory Activity

A significant body of research points to the potent anti-inflammatory properties of Peucedanum pyranocoumarins. A key mechanism is the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production by Peucedanum Pyranocoumarins in LPS-Stimulated RAW264.7 Macrophages

| Compound | Concentration | % Inhibition of NO Production | IC₅₀ Value | Reference |

| Praeruptorin A | 1, 10, 100 µM | 21%, 33.5%, 45% | - | [1] |

| Praeruptorin C | Not specified | Significant inhibition | - | [5] |

| Praeruptorin D | Not specified | Significant inhibition (higher than Praeruptorin C) | - | [5] |

| Praeruptorin E | Not specified | Significant inhibition (higher than Praeruptorin C) | - | [5] |

| Compound 2* | 100 µM | >70% | - | [6] |

*Structure identified as (+)-praeruptorin A

In addition to nitric oxide, these compounds also suppress the production of other pro-inflammatory cytokines. For instance, praeruptorins C, D, and E significantly inhibit the LPS-induced production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5] Similarly, praeruptorin A has been shown to reduce TNF-α expression in ischemia-reperfusion myocardium.[1]

Multidrug Resistance (MDR) Reversal Activity

Several pyranocoumarins from P. praeruptorum have demonstrated the ability to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy. This effect is often attributed to the inhibition of drug efflux pumps like P-glycoprotein (P-gp).

Table 2: Multidrug Resistance Reversal Activity of Peucedanum praeruptorum Pyranocoumarins

| Compound | Cell Line | Assay | Activity | Reference |

| (+)-cis-(3′S,4′S)-3′-angeloyl-4′-tigloylkhellactone (1) | MES-SA/Dx5 | Calcein-AM efflux | Significant MDR reversal | [6][7] |

| Compound 7 | MES-SA/Dx5 | Calcein-AM efflux | Significant MDR reversal | [6][7] |

| Compound 8 | MES-SA/Dx5 | Calcein-AM efflux | Significant MDR reversal | [6][7] |

| Compound 11 | MES-SA/Dx5 | Calcein-AM efflux | Significant MDR reversal | [6][7] |

| Compound 13 | MES-SA/Dx5 | Calcein-AM efflux | Significant MDR reversal | [6][7] |

| (±)-Praeruptorin A | SGC7901 | Doxorubicin co-treatment | Increased drug sensitivity | [8] |

Cytotoxic Activity

The direct cytotoxic effects of Peucedanum pyranocoumarins against various cancer cell lines have also been investigated.

Table 3: Cytotoxic Activity of Peucedanum Pyranocoumarins

| Compound | Cell Line | IC₅₀ Value | Reference |

| 3′S,4′S-disenecioylkhellactone (Compound 2) | HL-60 (leukemia) | 20.21 µM | [9] |

| (-)-isosamidin (Compound 1) | HL-60 (leukemia) | 634.8 µM | [9] |

It is noteworthy that in some studies, certain pyranocoumarins from P. praeruptorum did not exhibit significant cytotoxicity against A549 human non-small cell lung cancer cells at concentrations up to 100 μM.[6][7]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of Peucedanum pyranocoumarins.

Anti-inflammatory Assays

1. Cell Culture and Treatment: RAW264.7 murine macrophage cells are commonly used.[5][8] The cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of the test pyranocoumarin (B1669404) for 1-2 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL).[10]

2. Nitric Oxide (NO) Production Assay (Griess Assay): The production of nitric oxide is an indicator of the inflammatory response.[7][8]

-

Principle: This colorimetric assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Protocol:

-

After cell treatment, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.[10]

-

3. Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][10] The procedure is performed according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Pathway Components: To investigate the molecular mechanisms, the expression and phosphorylation of key proteins in signaling pathways like NF-κB and STAT3 are analyzed by Western blotting.[5]

-

Protocol:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., p65, IκBα, STAT3, phospho-STAT3).

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Multidrug Resistance (MDR) Reversal Assay

Calcein-AM Efflux Assay: This assay is used to assess the function of P-glycoprotein (P-gp), a major MDR efflux pump.

-

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent green calcein (B42510). P-gp actively transports the non-fluorescent calcein-AM out of the cell. Inhibition of P-gp leads to the intracellular accumulation of calcein and an increase in fluorescence.

-

Protocol:

-

Seed multidrug-resistant cells (e.g., MES-SA/Dx5) in a 96-well plate.[6][7]

-

Treat the cells with the test pyranocoumarins.

-

Add calcein-AM to the wells and incubate.

-

Measure the intracellular fluorescence using a fluorescence microplate reader.

-

An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp.

-

Cytotoxicity Assay

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]

-

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the pyranocoumarin for a specified period (e.g., 24 or 48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the supernatant and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[11]

-

Signaling Pathways and Experimental Workflows

The biological effects of Peucedanum pyranocoumarins are often mediated through the modulation of specific intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of pyranocoumarins from Peucedanum are largely attributed to the inhibition of the NF-κB and STAT3 signaling pathways.[5] In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of the NF-κB (p65/p50) dimer. NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including iNOS (producing NO), TNF-α, and IL-6. Pyranocoumarins have been shown to suppress the degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB.[5][8] Additionally, they can suppress the LPS-induced tyrosine phosphorylation of STAT3, another key transcription factor involved in inflammation.[5]

Caption: Inhibition of NF-κB and STAT3 signaling by Peucedanum pyranocoumarins.

Experimental Workflow for Anti-inflammatory Activity Screening

The general workflow for screening Peucedanum pyranocoumarins for anti-inflammatory activity involves a series of in vitro assays.

Caption: Workflow for screening the anti-inflammatory activity of pyranocoumarins.

References

- 1. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological activities and pharmacokinetics of praeruptorins from Peucedanum species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 5. Pyranocoumarins isolated from Peucedanum praeruptorum Dunn suppress lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB and STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyranocoumarins from Root Extracts of Peucedanum praeruptorum Dunn with Multidrug Resistance Reversal and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

(-)-Praeruptorin B: A Comprehensive Review of its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

(-)-Praeruptorin B, a pyranocoumarin (B1669404) naturally occurring in the roots of Peucedanum praeruptorum Dunn, has garnered significant scientific interest for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for respiratory ailments, modern research has unveiled its potential in treating a spectrum of diseases, including cancer, inflammation, and cardiovascular disorders. This technical guide provides an in-depth review of the existing literature on the pharmacological effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Pharmacological Data

The biological activities of this compound have been quantified in numerous studies, providing valuable insights into its potency and efficacy across various models. The following tables summarize the key quantitative data available in the literature.

Table 1: Anti-Inflammatory and Anticancer Activity of Praeruptorins

| Pharmacological Effect | Compound | Cell Line/Model | Assay | IC50 / Effect |

| Anti-inflammatory | This compound | IL-1β-stimulated Rat Hepatocytes | Nitric Oxide (NO) Production Inhibition | 43.5 µM[1] |

| Praeruptorin A | IL-1β-stimulated Rat Hepatocytes | Nitric Oxide (NO) Production Inhibition | 208 µM | |

| Anticancer | Praeruptorin C | Human Non-Small Cell Lung Cancer (A549) | Cell Proliferation (MTT Assay) | 33.5 µM ± 7.5 |

| Praeruptorin C | Human Non-Small Cell Lung Cancer (H1299) | Cell Proliferation (MTT Assay) | 30.7 µM ± 8.4 | |

| Praeruptorin A | Human Cervical Cancer (HeLa) | Cell Viability (MTT Assay) | Significant inhibition at 10-50 µM[2] | |

| Praeruptorin A | Human Cervical Cancer (SiHa) | Cell Viability (MTT Assay) | Significant inhibition at 10-50 µM[2] |

Table 2: Cardiovascular Effects of Praeruptorins

| Pharmacological Effect | Compound | Model | Parameter | Value |

| Vasorelaxation | Praeruptorin A | Isolated Rat Thoracic Aorta | pEC50 | 4.86 ± 0.09 |

| Praeruptorin C | Potassium-depolarized swine coronary strips | pD'2 | 5.7[3] | |

| Praeruptorin E | Potassium-depolarized swine coronary strips | pD'2 | 5.2[3] |

Key Experimental Protocols

To facilitate the replication and further investigation of the pharmacological effects of this compound, this section details the methodologies for key experiments cited in the literature.

Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay quantifies the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) or cytokine-stimulated hepatocytes.[1][4]

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.[5]

-

Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[4]

-

Quantification: The mixture is incubated at room temperature for 10 minutes, and the absorbance at 540 nm is measured using a microplate reader. The quantity of nitrite (B80452), a stable metabolite of NO, is determined from a sodium nitrite standard curve.[4]

Anticancer Activity Assessment

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8]

-

Cell Seeding and Treatment: Cancer cells (e.g., HeLa, SiHa, A549, H1299) are seeded in 96-well plates.[2][7] After cell attachment, they are treated with different concentrations of this compound for a specified period (e.g., 24 hours).[2]

-

MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.[6]

-

Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7] The absorbance is then measured at a wavelength between 550 and 600 nm using a microplate reader.[6]

Cardiovascular Activity Assessment

Vasorelaxation Assay (Organ Bath)

This ex vivo method assesses the vasodilatory effects of this compound on isolated arterial rings.[9][10]

-

Tissue Preparation: Thoracic aorta are isolated from rats, cleaned of adhering tissue, and cut into rings (2-3 mm in length).[11]

-

Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The tension of the rings is recorded isometrically.[11][12]

-

Experimental Protocol: The rings are pre-contracted with a vasoconstrictor agent like phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to determine its relaxant effect.[9][10]

Neuroprotective Activity Assessment

SH-SY5Y Neuroblastoma Cell Model

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neuroprotective effects against various neurotoxic insults.[13][14]

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium. For a more neuron-like phenotype, cells can be differentiated by treatment with agents like retinoic acid.[14]

-

Induction of Neurotoxicity and Treatment: Neurotoxicity can be induced by agents such as 6-hydroxydopamine (6-OHDA) or amyloid-β peptides.[13] Cells are pre-treated with this compound before or concurrently with the neurotoxin.

-

Assessment of Neuroprotection: The protective effect is evaluated using various assays, including cell viability (MTT assay), measurement of intracellular reactive oxygen species (ROS), and analysis of apoptotic markers by Western blotting.[15]

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

Anti-inflammatory and Anticancer Effects via NF-κB and AKT Signaling

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and Protein Kinase B (AKT) signaling pathways, which are crucial in inflammation and cancer progression.

Experimental Workflow for Investigating NF-κB and AKT Pathways

The following workflow outlines the key experimental steps to elucidate the inhibitory effects of this compound on the NF-κB and AKT signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. researchhub.com [researchhub.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dmt.dk [dmt.dk]

- 13. benchchem.com [benchchem.com]

- 14. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 15. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Initial Isolation and Characterization of Praeruptorin Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial isolation and characterization of Praeruptorin isomers, specifically Praeruptorin A, B, and C. These angular-type pyranocoumarins, primarily isolated from the roots of Peucedanum praeruptorum Dunn, have garnered significant scientific interest due to their diverse pharmacological activities. This document details the experimental protocols for their extraction and purification, presents quantitative data, and visualizes the key signaling pathways they modulate.

Isolation of Praeruptorin Isomers

The isolation of Praeruptorin isomers from the dried and powdered roots of Peucedanum praeruptorum typically involves solvent extraction followed by chromatographic separation.

Experimental Protocols

1.1.1. Solvent Extraction and Fractionation

A common method for obtaining a crude extract enriched with Praeruptorins involves the following steps[1]:

-

Maceration: The powdered root material is subjected to extraction with solvents of varying polarity. A typical sequence involves successive extraction with petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Concentration: The ethyl acetate fraction, which is rich in coumarins, is concentrated under reduced pressure to yield a crude extract.

1.1.2. Chromatographic Separation

The separation of individual Praeruptorin isomers from the crude extract is achieved through chromatographic techniques.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A toluene/ethyl acetate eluent system is commonly used to separate Praeruptorin A and B[1].

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purification, a more refined method using HPLC with a Diode Array Detector (DAD) can be employed. This method allows for the simultaneous determination of multiple coumarins. A typical setup utilizes a C18 column with a gradient mobile phase of acetonitrile (B52724) and water (containing 0.1% phosphoric acid).

Quantitative Data

The yield and purity of the isolated Praeruptorin isomers can vary depending on the plant source and the isolation method employed. The HPLC-DAD method has been validated for its linearity, accuracy, precision, and recovery, providing reliable quantitative data.

| Isomer | Plant Source | Extraction Method | Separation Method | Yield (%) | Purity (%) | Reference |

| Praeruptorin A | Peucedanum praeruptorum | Methanol | HPLC-DAD | 0.288–0.759 | >98 | |

| Praeruptorin B | Peucedanum praeruptorum | Methanol | HPLC-DAD | 0.038–0.274 | >98 | |

| Praeruptorin C | Peucedanum praeruptorum | Not specified | Not specified | Not specified | Not specified |

Note: Specific yield and purity for Praeruptorin C are not well-documented in the reviewed literature.

Characterization of Praeruptorin Isomers

The structural elucidation and confirmation of the isolated Praeruptorin isomers are primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and signal multiplicities are analyzed to determine the precise chemical structure of the isomer.

Spectroscopic Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for Praeruptorin A, B, and C.

Table 2: ¹H NMR Spectroscopic Data (δ, ppm) of Praeruptorin Isomers in CDCl₃

| Proton | Praeruptorin A | Praeruptorin B | Praeruptorin C |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

(Note: A complete and detailed set of NMR data with specific chemical shifts and coupling constants for all isomers is not consistently available across the reviewed literature. The table is a template for the required data.)

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm) of Praeruptorin Isomers in CDCl₃

| Carbon | Praeruptorin A | Praeruptorin B | Praeruptorin C |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

(Note: A complete and detailed set of NMR data with specific chemical shifts for all isomers is not consistently available across the reviewed literature. The table is a template for the required data.)

Biological Activities and Signaling Pathways

Praeruptorin isomers exhibit a range of pharmacological activities by modulating specific intracellular signaling pathways.

Praeruptorin A and the NO/cGMP Pathway

Praeruptorin A has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression[2]. The NO/cGMP pathway plays a crucial role in various physiological processes, including vasodilation and inflammation.

Praeruptorin C and the ERK/CTSD Pathway

Praeruptorin C has demonstrated potential anticancer activity by inactivating the Extracellular signal-regulated kinase (ERK) and Cathepsin D (CTSD) signaling pathway. ERK, a key component of the MAPK signaling cascade, is often hyperactivated in cancer and promotes cell proliferation and survival. Cathepsin D is a lysosomal protease that, when overexpressed, can contribute to tumor progression.

Conclusion

This guide provides a foundational understanding of the isolation and characterization of Praeruptorin isomers A, B, and C. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry and drug discovery. The elucidation of their mechanisms of action through key signaling pathways highlights their therapeutic potential and underscores the importance of further investigation into these promising bioactive compounds.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and characterization of Praeruptorin isomers.

References

An In-Depth Technical Guide to (-)-Praeruptorin B (CAS: 4970-26-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Praeruptorin B, a natural coumarin (B35378) compound, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, biological effects, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

| Property | Value |

| CAS Number | 4970-26-7 |

| Molecular Formula | C₂₄H₂₆O₇ |

| Molecular Weight | 426.465 g/mol |

| Synonyms | (-)-Anomalin |

| Purity | Typically >95% (HPLC) |

| Appearance | Powder |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including anti-inflammatory, cytotoxic, and metabolic regulatory effects. The following tables summarize the key quantitative data associated with these activities.

Table 1: Anti-inflammatory and Cytotoxic Activity

| Activity | Cell Line/Organism | Assay | Endpoint | Result | Reference |

| Anti-inflammatory | Rat Hepatocytes | Nitric Oxide (NO) Production Inhibition | IC₅₀ | 9.07 µM | [3] |

| Cytotoxicity | Artemia salina (Brine Shrimp) | Brine Shrimp Lethality Assay | LC₅₀ | 34.5 µg/mL | [4] |

Table 2: Antimicrobial Activity

While specific data for this compound is limited, a related compound, Praeruptorin A, has shown antimicrobial effects.

| Compound | Microorganism | Assay | Endpoint | Result | Reference |

| Praeruptorin A | Streptococcus agalactiae | Microdilution | MIC | 100 µg/mL | [4] |

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. A key mechanism is the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs) and the suppression of inflammatory responses via the AKT/NF-κB pathway.

Inhibition of SREBPs via the PI3K/AKT/mTOR Pathway

This compound has been shown to inhibit the activity of SREBPs, which are master regulators of lipid homeostasis. This inhibition is mediated through the PI3K/AKT/mTOR signaling pathway. By suppressing this pathway, this compound decreases the expression of SREBPs and their target genes involved in cholesterol and fatty acid biosynthesis.[5][6]

Caption: Inhibition of the SREBP signaling pathway by this compound.

Anti-inflammatory Effects via AKT/NF-κB Pathway

The anti-inflammatory properties of praeruptorins are linked to the inhibition of the NF-κB signaling pathway. While the direct action of this compound is still under investigation, related compounds have been shown to suppress the activation of NF-κB, a key transcription factor for pro-inflammatory genes. This is often mediated through the modulation of the upstream AKT pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Praeruptorin B improves diet-induced hyperlipidemia and alleviates insulin resistance via regulating SREBP signaling pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. japsonline.com [japsonline.com]

- 4. Studies on the Mechanism of Alloimperatorin on the Proliferation and Apoptosis of HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

(-)-Praeruptorin B (C24H26O7): A Technical Guide to its Core Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Praeruptorin B, a natural pyranocoumarin (B1669404) with the molecular formula C24H26O7, has emerged as a promising bioactive compound with significant anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of its core biological activities, focusing on its mechanism of action, relevant signaling pathways, quantitative data, and detailed experimental protocols. The primary mechanism of this compound involves the inhibition of the PI3K/AKT/NF-κB signaling pathway, a critical cascade in cell proliferation, survival, and inflammation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

This compound is a seselin-type coumarin (B35378) isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2] Its chemical structure and molecular formula, C24H26O7, have been well-established.[3][4] Accumulating evidence highlights its potent pharmacological effects, particularly in the realms of cancer and inflammation, making it a subject of growing interest for therapeutic development.[5][6] This guide synthesizes the current understanding of this compound's biological activities, with a focus on providing practical, technical information for the scientific community.

Core Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-cancer effects being the most extensively studied. The following tables summarize the key quantitative data from various studies.

| Biological Activity | Assay | Cell Line/Model | IC50 / Effective Concentration | Reference(s) |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | IL-1β-stimulated Rat Hepatocytes | 43.5 µM | [3] |

| Anti-cancer | Cell Viability | Human Cervical Cancer (HeLa, SiHa) | Non-toxic up to 20 µM | [5] |

| Cell Invasion Inhibition | TPA-induced Human Cervical Cancer (HeLa) | 10 and 20 µM | [5] |

Table 1: Summary of Quantitative Data for this compound. This table provides a consolidated view of the effective concentrations and IC50 values of this compound in various biological assays.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for this compound is the inhibition of the PI3K/AKT/NF-κB signaling pathway . This pathway is a central regulator of cell growth, proliferation, survival, and the inflammatory response.

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

This compound has been shown to suppress the activation of this pathway in cancer cells.[5] The proposed mechanism involves the following key steps:

-

Inhibition of AKT Phosphorylation: this compound reduces the phosphorylation of AKT, a key kinase in the PI3K pathway. This inactivation is a critical upstream event in the suppression of the entire cascade.[5]

-

Suppression of IKKα Phosphorylation: The compound inhibits the phosphorylation of IKKα, a kinase complex responsible for the phosphorylation and subsequent degradation of IκBα.[5]

-

Inhibition of NF-κB Nuclear Translocation: By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation of the NF-κB p65 and p50 subunits.[5]

-

Downregulation of MMP-2/-9 Expression: The inhibition of NF-κB activity leads to the downregulation of its target genes, including matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[5]

While the PI3K/AKT/NF-κB pathway is a primary target, it is plausible that this compound may also modulate other signaling pathways, such as the MAPK pathway or apoptosis-related pathways. However, current research has not extensively explored these alternative mechanisms.

Figure 1. Signaling pathway of this compound in inhibiting cell invasion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biological activities of this compound.

Cell Culture and Treatment

-

Cell Lines: Human cervical cancer cell lines (HeLa, SiHa) and rat hepatocytes are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Cells are treated with various concentrations of the compound (e.g., 10, 20 µM) for specified durations (e.g., 24 hours). An equivalent volume of DMSO is used as a vehicle control.

Western Blot Analysis

This technique is used to determine the levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-AKT, anti-p-IKKα, anti-NF-κB p65) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 2. A typical workflow for Western Blot analysis.

Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

-

Chamber Preparation: Transwell inserts (8-µm pore size) are coated with Matrigel and placed in a 24-well plate.

-

Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chamber in serum-free medium. The lower chamber contains medium with FBS as a chemoattractant.

-

Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet. The number of invaded cells is counted under a microscope.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of specific gene promoters, such as those for MMP-2 and MMP-9.

-

Transfection: Cells are co-transfected with a luciferase reporter plasmid containing the promoter of interest (e.g., MMP-2 promoter) and a Renilla luciferase plasmid (for normalization).

-

Treatment: After transfection, cells are treated with this compound and a stimulant (e.g., TPA).

-

Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the mRNA expression levels of target genes.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using gene-specific primers and a SYBR Green or TaqMan-based detection system on a real-time PCR instrument.

-

Data Analysis: The relative expression of the target gene is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Conclusion

This compound (C24H26O7) is a natural compound with well-documented anti-inflammatory and anti-cancer properties. Its primary mechanism of action involves the potent inhibition of the PI3K/AKT/NF-κB signaling pathway, leading to the suppression of key cellular processes involved in disease progression. The detailed experimental protocols and quantitative data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising molecule. Future research should focus on elucidating its effects on other signaling pathways, conducting in vivo efficacy studies, and exploring its potential for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]

- 4. snapcyte.com [snapcyte.com]

- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 6. benchchem.com [benchchem.com]

(-)-Praeruptorin B: A Technical Guide to Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of (-)-Praeruptorin B, a natural coumarin (B35378) compound of significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental methodologies, and relevant biological pathways.

Core Focus: Solubility Profile of this compound

This compound is a compound with promising therapeutic potential, notably as a Fatty Acid Synthase (FASN) inhibitor and a modulator of sterol regulatory element-binding proteins (SREBPs) activity.[1] Understanding its solubility is critical for the design and execution of in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents and solvent systems. The available quantitative data is summarized in the table below. It is important to note that there are conflicting reports regarding the solubility in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays. One source indicates a solubility of 25 mg/mL[1], while another suggests it is ≥42.6 mg/mL. This discrepancy may arise from differences in experimental conditions, such as temperature, sonication, and the hydration state of the DMSO used.[1]

| Solvent/Solvent System | Solubility | Molar Concentration (mM) | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 58.62 | Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can affect solubility. | [1] |

| Dimethyl Sulfoxide (DMSO) | ≥42.6 mg/mL | ≥100 | - | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | 5.86 | Suspended solution. Suitable for oral and intraperitoneal injection. Requires sonication. | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 5.86 | Clear solution. Saturation point not determined. | [1] |

Qualitative Solubility Information

Experimental Protocols for Solubility Determination

While the specific, detailed experimental protocols used to generate the quantitative data for this compound are not explicitly provided in the cited literature, the "shake-flask" method is a standard and reliable technique for determining the equilibrium solubility of a compound.

General Shake-Flask Method Protocol:

-

Preparation: An excess amount of the solid compound, in this case this compound, is added to a known volume of the solvent in a sealed container (e.g., a flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any loss of solvent or temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Replicates: The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.

Biological Context: Signaling Pathway Inhibition

This compound has been shown to inhibit the activity of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in lipid biosynthesis. This inhibition is mediated through the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates this mechanism of action.

Figure 1. Signaling pathway of this compound-mediated inhibition of SREBP activity.

Experimental Workflow for Assessing Biological Activity

To investigate the biological effects of this compound, a typical experimental workflow would involve preparing stock solutions, treating cells, and then performing relevant assays.

References

An In-depth Technical Guide on the Natural Abundance and Analysis of Dextrorotatory and Levorotatory Praeruptorins

For Researchers, Scientists, and Drug Development Professionals

Abstract